molecular formula C20H16BrN3O2S B2740864 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 691392-99-1

4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2740864
CAS No.: 691392-99-1
M. Wt: 442.33
InChI Key: YINKFRGHKLWFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group

Mechanism of Action

Target of Action

The compound, 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.

Mode of Action

Given its classification, it can be inferred that it may inhibit cdks, modulate calcium channels, or interact with gaba a receptors . The inhibition of CDKs can lead to cell cycle arrest, while modulation of calcium channels and GABA A receptors can affect neuronal signaling.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits CDKs, it could affect cell cycle regulation and potentially induce apoptosis. If it modulates calcium channels, it could influence various cellular processes that depend on calcium signaling. If it interacts with GABA A receptors, it could affect neuronal excitability and neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Potential effects could include cell cycle arrest (if it inhibits CDKs), altered cellular processes (if it modulates calcium channels), or changes in neuronal excitability and neurotransmission (if it interacts with GABA A receptors) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor.

    Sulfonamide formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine derivative with a sulfonamide reagent, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and reduction: Oxidized or reduced forms of the original compound.

    Coupling reactions: Biaryl or other coupled products.

Scientific Research Applications

4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal chemistry: Potential use as a pharmacophore in drug design and development.

    Organic synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Biological studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial applications: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide: Similar structure with a chlorine atom instead of bromine.

    4-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide: Fluorine atom replacing the bromine.

    N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide: Lacks the halogen atom.

Uniqueness

The presence of the bromine atom in 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can significantly influence its reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets and distinct chemical behavior in synthetic applications.

Properties

IUPAC Name

4-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c1-14-3-2-12-24-13-19(22-20(14)24)15-4-8-17(9-5-15)23-27(25,26)18-10-6-16(21)7-11-18/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINKFRGHKLWFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.